molecular formula C31H62N2O3 B14337206 N,N'-(3-Hydroxypropane-1,2-diyl)ditetradecanamide CAS No. 108861-06-9

N,N'-(3-Hydroxypropane-1,2-diyl)ditetradecanamide

Cat. No.: B14337206
CAS No.: 108861-06-9
M. Wt: 510.8 g/mol
InChI Key: PFCSGHBSJUYUOI-UHFFFAOYSA-N
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Description

N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide: is a chemical compound characterized by the presence of two tetradecanamide groups linked through a 3-hydroxypropane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide typically involves the reaction of tetradecanoic acid with 3-hydroxypropane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the interactions between amides and biological molecules. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug design and development.

Industry: In industrial applications, N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

  • N,N’-(2-Hydroxypropane-1,3-diyl)ditetradecanamide
  • N,N’-(3-Hydroxypropane-1,2-diyl)dihexadecanamide
  • N,N’-(3-Hydroxypropane-1,2-diyl)dioctadecanamide

Uniqueness: N,N’-(3-Hydroxypropane-1,2-diyl)ditetradecanamide is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

108861-06-9

Molecular Formula

C31H62N2O3

Molecular Weight

510.8 g/mol

IUPAC Name

N-[3-hydroxy-2-(tetradecanoylamino)propyl]tetradecanamide

InChI

InChI=1S/C31H62N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(35)32-27-29(28-34)33-31(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,34H,3-28H2,1-2H3,(H,32,35)(H,33,36)

InChI Key

PFCSGHBSJUYUOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(CO)NC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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